Cas no 897472-52-5 (2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole)

2-4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core functionalized with a fluoro substituent and a piperazine-linked benzothiazole carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of fluorine enhances metabolic stability and binding affinity, while the piperazine spacer offers conformational flexibility for targeted interactions. Its dual benzothiazole motifs suggest potential applications in fluorescence-based probes or bioactive molecules. The compound’s synthetic versatility allows for further derivatization, supporting research in drug discovery and optoelectronic materials. High purity and well-defined reactivity ensure reproducibility in advanced applications.
2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole structure
897472-52-5 structure
Product Name:2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole
CAS No:897472-52-5
MF:C19H15FN4OS2
MW:398.477004289627
CID:5480919
Update Time:2025-05-30

2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • 2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole
    • Inchi: 1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2
    • InChI Key: PYVWTQOGCOLXKZ-UHFFFAOYSA-N
    • SMILES: C(C1C=C2SC=NC2=CC=1)(N1CCN(C2=NC3=CC=C(F)C=C3S2)CC1)=O

2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole Pricemore >>

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Additional information on 2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-6-fluoro-1,3-benzothiazole

Compound CAS No 897472-52-5: 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

The compound with CAS No 897472-52-5, named as 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzothiazole ring system and a piperazine moiety. The presence of a fluorine atom at the 6-position of the benzothiazole ring further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. The benzothiazole core is known for its versatility in binding to various biological targets, including enzymes and receptors. The integration of the piperazine group introduces additional flexibility and hydrogen bonding capabilities, making this compound an attractive candidate for drug design. Researchers have explored its ability to inhibit key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, demonstrating promising results in vitro.

One of the most intriguing aspects of this compound is its ability to act as a scaffold for further chemical modifications. By altering substituents on the benzothiazole and piperazine rings, scientists can fine-tune its pharmacokinetic properties, such as solubility and bioavailability. This adaptability has led to the exploration of this compound as a lead molecule in drug discovery programs targeting various therapeutic areas.

In addition to its pharmaceutical applications, 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has shown potential in materials science. Its aromatic structure and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on its role as a building block for constructing advanced materials with tailored electronic properties.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent introduction of the piperazine moiety via coupling reactions. The incorporation of the fluorine atom at the 6-position requires precise control over reaction conditions to ensure high yields and purity.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it exhibits moderate biodegradation under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, CAS No 897472-52-5 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool in both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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